molecular formula C13H19N3O3 B11807807 Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone

Cat. No.: B11807807
M. Wt: 265.31 g/mol
InChI Key: RTZPVRMTDAJXJK-UHFFFAOYSA-N
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Description

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone is a complex organic compound that features a morpholine ring, a piperidine ring, and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile chemical entity in various research fields.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

morpholin-4-yl-(3-piperidin-3-yl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C13H19N3O3/c17-13(16-4-6-18-7-5-16)11-9-19-15-12(11)10-2-1-3-14-8-10/h9-10,14H,1-8H2

InChI Key

RTZPVRMTDAJXJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NOC=C2C(=O)N3CCOCC3

Origin of Product

United States

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